Aripiprazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00001%

Synonyms

Canonical SMILES

Schizophrenia and Bipolar Disorder:

- Efficacy and tolerability: Aripiprazole is approved for treating schizophrenia and bipolar disorder. Research has shown its effectiveness in managing positive and negative symptoms of schizophrenia [] and manic and depressive episodes in bipolar disorder [].

- Mechanism of action: Aripiprazole's unique mechanism involves partial agonism at dopamine D2 and serotonin 5HT1A receptors, potentially contributing to its efficacy and reduced side effects compared to older antipsychotics [].

Other Psychiatric Conditions:

- Autism Spectrum Disorder (ASD): Studies are investigating aripiprazole's potential to manage irritability in ASD, with some showing promising results []. However, more research is needed to confirm its effectiveness and long-term safety in this population.

- Major Depressive Disorder (MDD): Aripiprazole is approved as an adjunctive therapy for treatment-resistant MDD, but its efficacy remains under debate, with some studies showing mixed results [].

Neurological Disorders:

- Tardive Dyskinesia (TD): Aripiprazole is being explored as a potential treatment for TD, a movement disorder sometimes caused by long-term antipsychotic use. Early studies suggest it may improve TD symptoms in some patients [], but further research is ongoing.

- Tourette Syndrome: Aripiprazole is approved for treating Tourette's, with research demonstrating its effectiveness in reducing tics and improving quality of life [].

Other Areas of Research:

- Aripiprazole is being investigated in other areas, including anxiety disorders, substance use disorders, and cognitive impairment. However, these applications are still under preliminary research, and more evidence is needed before definitive conclusions can be drawn.

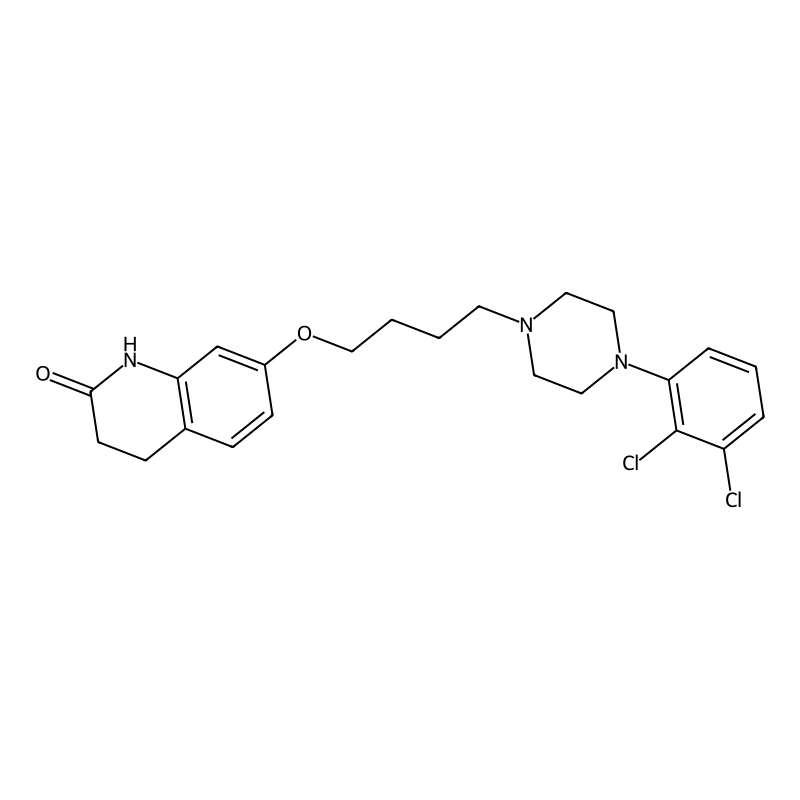

Aripiprazole is a novel antipsychotic medication primarily used in the treatment of schizophrenia, bipolar disorder, and as an adjunct in major depressive disorder. Classified as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, it exhibits unique pharmacological properties that differentiate it from traditional antipsychotics. Its chemical structure is represented by the formula C23H27Cl2N3O2, with a molecular weight of approximately 448.385 g/mol . Aripiprazole's mechanism of action includes modulating dopaminergic and serotonergic neurotransmission, which contributes to its therapeutic effects and side effect profile .

The exact mechanism of action of Aripiprazole is not fully understood. However, it's believed to act on various neurotransmitter systems in the brain, including dopamine and serotonin []. Aripiprazole might act as a partial agonist at dopamine D2 and serotonin 5-HT2A receptors, modulating their activity instead of completely blocking them like typical antipsychotics. This partial agonism might contribute to its broader effects and potentially fewer side effects.

Aripiprazole is generally well-tolerated, but common side effects include drowsiness, nausea, and weight gain []. In rare cases, it can cause tardive dyskinesia, a movement disorder. Aripiprazole can also interact with other medications, so it's crucial to inform healthcare providers about all medications being taken [].

Aripiprazole undergoes several metabolic transformations within the body, primarily through hepatic enzymes. The main pathways include:

- Dehydrogenation: Conversion to dehydro-aripiprazole, which retains some pharmacological activity.

- Hydroxylation: Involves the addition of hydroxyl groups to the aripiprazole molecule.

- N-dealkylation: Removal of alkyl groups from the nitrogen atom in the structure .

These reactions are predominantly catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. The elimination half-life of aripiprazole is approximately 75 hours, allowing for once-daily dosing in most clinical settings .

Aripiprazole exhibits a complex profile of receptor interactions:

- Dopamine Receptors: It acts as a partial agonist at D2 and D3 receptors, which helps stabilize dopaminergic activity—reducing symptoms of psychosis while minimizing side effects like extrapyramidal symptoms commonly associated with full agonists.

- Serotonin Receptors: It has antagonist activity at 5-HT2A receptors and partial agonist activity at 5-HT1A receptors, contributing to its efficacy in treating mood disorders and reducing anxiety symptoms .

- Other Receptors: Aripiprazole also interacts with adrenergic alpha-1 and histamine H1 receptors, which may explain some of its side effects such as orthostatic hypotension and sedation .

The synthesis of aripiprazole involves several key steps:

- Alkylation: The process begins with the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone using 1,4-dibromobutane in dimethylformamide under specific conditions.

- Formation of Intermediate: This reaction yields an intermediate compound that is subsequently treated with sodium iodide and 1-(2,3-dichlorophenyl)piperazine.

- Recrystallization: The final product is purified through recrystallization from ethyl alcohol to obtain aripiprazole as a white powder .

This synthetic route has been optimized over time to improve yield and purity.

Aripiprazole is primarily indicated for:

- Schizophrenia: Effective in managing both positive and negative symptoms.

- Bipolar Disorder: Used for acute manic episodes as well as maintenance therapy.

- Major Depressive Disorder: As an adjunctive treatment to enhance the efficacy of antidepressants.

- Irritability Associated with Autism Spectrum Disorders: Helps manage behavioral symptoms in pediatric populations .

Its unique pharmacological profile allows for broader applications compared to traditional antipsychotics.

Aripiprazole has been studied for its interactions with various medications:

- CYP450 Interactions: As it is metabolized by CYP3A4 and CYP2D6, drugs that inhibit or induce these enzymes can significantly affect aripiprazole levels. For example, co-administration with strong CYP3A4 inhibitors can increase aripiprazole exposure, necessitating dose adjustments .

- Adverse Reactions: Common adverse effects include akathisia, anxiety, insomnia, and gastrointestinal disturbances. Its potential to cause orthostatic hypotension when combined with antihypertensive agents has also been noted .

Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing side effects.

Several compounds share pharmacological similarities with aripiprazole. Below is a comparison highlighting their unique characteristics:

| Compound Name | Class | Key Features | Comparison to Aripiprazole |

|---|---|---|---|

| Risperidone | Atypical Antipsychotic | Strong antagonist at D2 receptors; effective for schizophrenia | More sedating; higher risk of weight gain |

| Quetiapine | Atypical Antipsychotic | Broad receptor activity; also used for sleep disorders | Higher sedation; less receptor selectivity |

| Lurasidone | Atypical Antipsychotic | Unique serotonin receptor profile; effective for bipolar depression | Less weight gain; more favorable metabolic profile |

| Olanzapine | Atypical Antipsychotic | Strong anticholinergic properties; effective for schizophrenia | Higher risk of metabolic syndrome |

Uniqueness of Aripiprazole

Aripiprazole stands out due to its partial agonist activity at dopamine receptors, which allows it to stabilize dopamine levels rather than merely blocking them. This mechanism reduces the likelihood of extrapyramidal side effects and weight gain compared to other atypical antipsychotics. Its unique receptor profile also enables it to address both psychotic symptoms and mood stabilization effectively.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

H301 (90.8%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Aripiprazole Mylan Pharma is indicated for the treatment of schizophrenia in adults and in adolescents aged 15 years and older. Aripiprazole Mylan Pharma is indicated for the treatment of moderate to severe manic episodes in Bipolar I Disorder and for the prevention of a new manic episode in adults who experienced predominantly manic episodes and whose manic episodes responded to aripiprazole treatment. Aripiprazole Mylan Pharma is indicated for the treatment up to 12 weeks of moderate to severe manic episodes in Bipolar I Disorder in adolescents aged 13 years and older.

Maintenance treatment of schizophrenia in adult patients stabilised with oral aripiprazole.

Aripiprazole Sandoz is indicated for the treatment of schizophrenia in adults and in adolescents aged 15 years and older. , , Aripiprazole Sandoz is indicated for the treatment of moderate to severe manic episodes in Bipolar I Disorder and for the prevention of a new manic episode in adults who experienced predominantly manic episodes and whose manic episodes responded to aripiprazole treatment. , , Aripiprazole Sandoz is indicated for the treatment up to 12 weeks of moderate to severe manic episodes in Bipolar I Disorder in adolescents aged 13 years and older. ,

Aripiprazole Zentiva is indicated for the treatment of schizophrenia in adults and in adolescents aged 15 years and older. Aripiprazole Zentiva is indicated for the treatment of moderate to severe manic episodes in Bipolar I Disorder and for the prevention of a new manic episode in adults who experienced predominantly manic episodes and whose manic episodes responded to aripiprazole treatment. Aripiprazole Zentiva is indicated for the treatment up to 12 weeks of moderate to severe manic episodes in Bipolar I Disorder in adolescents aged 13 years and older.

Aripiprazole Accord is indicated for the treatment of schizophrenia in adults and in adolescents aged 15 years and older. , , Aripiprazole Accord is indicated for the treatment of moderate to severe manic episodes in Bipolar I Disorder and for the prevention of a new manic episode in adults who experienced predominantly manic episodes and whose manic episodes responded to aripiprazole treatment. , , Aripiprazole Accord is indicated for the treatment up to 12 weeks of moderate to severe manic episodes in Bipolar I Disorder in adolescents aged 13 years and older. ,

Abilify is indicated for the treatment of schizophrenia in adults and in adolescents aged 15 years and older. Abilify is indicated for the treatment of moderate to severe manic episodes in Bipolar I Disorder and for the prevention of a new manic episode in adults who experienced predominantly manic episodes and whose manic episodes responded to aripiprazole treatment. Abilify is indicated for the treatment up to 12 weeks of moderate to severe manic episodes in Bipolar I Disorder in adolescents aged 13 years and older.

Treatment of bipolar affective disorder, Treatment of schizophrenia

Livertox Summary

Drug Classes

Therapeutic Uses

Aripiprazole is used IM for the acute management of agitation associated with schizophrenia or bipolar disorder, mixed or manic, in adults for whom treatment with aripiprazole is appropriate and who require an IM antipsychotic agent for rapid control of behaviors that interfere with diagnosis and care (e.g., threatening behaviors, escalating or urgently distressing behavior, self-exhausting behavior).

Aripiprazole is used orally for the acute treatment of irritability associated with autistic disorder.

Aripiprazole is used orally as an adjunct to antidepressants for the acute treatment of major depressive disorder in adults.

For more Therapeutic Uses (Complete) data for ARIPIPRAZOLE (6 total), please visit the HSDB record page.

Pharmacology

Aripiprazole is a quinoline derivate and atypical anti-psychotic agent. Aripiprazole has partial agonistic activity at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as potent antagonistic activity on serotonin 5-HT2A receptors. This drug stabilizes dopamine and serotonin activity in the limbic and cortical system. Aripiprazole is used in managing symptoms of schizophrenia and of acute manic and mixed episodes associated with bipolar I disorders.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N05 - Psycholeptics

N05A - Antipsychotics

N05AX - Other antipsychotics

N05AX12 - Aripiprazole

Mechanism of Action

The exact mechanism of antipsychotic action of aripiprazole has not been fully elucidated but, like that of other atypical antipsychotic agents (e.g.,olanzipine, risperidone, ziprasidon), may involve the drug's activity at dopamine D2 and serotonin type (5-HT1A) and type 2 (5-HT2A) receptors. However, aripiprazole appears to differ from other atypical antipsychotic agents because the drug demonstrates partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors. Antagonism at other receptors (e.g., alpha1-adrenergic receptors, histamine H1 receptors) may contribute to other therapeutic and adverse effects (e.g., orthostatic hypotension, somnolence) observed with aripiprazole.

...Aripiprazole exhibits typical antagonism at dopamine (D2) receptors in the mesolimbic pathway, as well as having unique partial agonist activity at D2 receptors in the mesocortical pathway. As exemplified by other atypical antipsychotics, it displays strong 5-HT(2a) receptor antagonism and is similar to ziprasidone in also having agonistic activity at the 5-HT(1a) receptor. Among the atypical antipsychotics, aripiprazole displays the lowest affinity for alpha(1)adrenergic (alpha(1)), histamine (H1) and muscarinic (M1) receptors. This combination of effects may be responsible for its efficacy in positive and negative symptoms of schizophrenia and in bipolar disorder. ...Other early data suggest that aripiprazole may induce reductions in plasma prolactin, as well as in plasma glucose and lipid profiles ...

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Following a single oral dose of [14C]-labeled aripiprazole, approximately 25% and 55% of the administered radioactivity was recovered in the urine and feces, respectively. Less than 1% of unchanged aripiprazole was excreted in the urine and approximately 18% of the oral dose was recovered unchanged in the feces.

The steady-state volume of distribution of aripiprazole following intravenous administration is high (404 L or 4.9 L/kg), indicating extensive extravascular distribution.

The clearance of aripiprazole was estimated to be 0.8mL/min/kg. Other studies have also reported a clearance rate of 3297±1042mL/hr.

Oral availability 87%. Aripiprazole is well absorbed and can be administered with or without food. Administration with a high fat meal did not affect the Cmax or AUC, but delayed Tmax by 3 hours for aripiprazole, and 12 hours for dehydro-aripiprazole.

Time to peak concentration: Peak plasma concentrations: within 3 to 5 hours.

The steady-state volume of distribution of aripiprazole following intravenous administration is high (404 L or 4.9 L/kg), indicating extensive extravascular distribution. At therapeutic concentrations, aripiprazole and its major metabolite are greater than 99% bound to serum proteins, primarily to albumin.

There was dose-dependent D2-receptor occupancy indicating brain penetration of aripiprazole in healthy human volunteers administered 0.5 to 30 mg per day.

For more Absorption, Distribution and Excretion (Complete) data for ARIPIPRAZOLE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Aripiprazole is extensively metabolized in the liver principally via dehydrogenation, hydroxylations, and N-dealkylation by the cytochrome P-450 (CYP) 2D6 and 3A4 isoenzymes. The major active metabolite of aripiprazole, dehydro-aripiprazole, exhibits affinity for D2 receptors similar to that of the parent compound and represents approximately 40% of the aripiprazole area under the concentration-time curve (AUC) in plasma. Steady-state plasma concentrations of both aripiprazole and dehydro-aripiprazole are achieved within 14 days.

ABILIFY activity is presumably primarily due to the parent drug, aripiprazole, and to a lesser extent, to its major metabolite, dehydro-aripiprazole, which has been shown to have affinities for D2 receptors similar to the parent drug and represents 40% of the parent drug exposure in plasma.

Aripiprazole has known human metabolites that include dehydro-aripiprazole, 4-Hydroxyaripiprazole, 4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanal, and 2,3-dichlorophenylpiperazine.

Aripiprazole is metabolized primarily by three biotransformation pathways: dehydrogenation, hydroxylation,and N-dealkylation.Based on in vitro studies,CYP3A4 and CYP2D6 enzymes are responsible for dehydrogenation and hydroxylation of aripiprazole, and N-dealkylation is catalyzed by CYP3A4.Aripiprazole is the predominant drug moiety in the systemic circulation. At steady-state, dehydro-aripiprazole, the active metabolite, represents about 40% of aripiprazole AUC in plasma (RxList, A308). Route of Elimination: Less than 1% of unchanged aripiprazole was excreted in the urine and approximately 18% of the oral dose was recovered unchanged in the feces. Half Life: 75-146 hours

Wikipedia

�-Carboline

FDA Medication Guides

Aripiprazole

TABLET;ORAL

SOLUTION;ORAL

TABLET, ORALLY DISINTEGRATING;ORAL

INJECTABLE;INTRAMUSCULAR

OTSUKA

11/30/2022

02/05/2020

Abilify Maintena Kit

Aripiprazole

FOR SUSPENSION, EXTENDED RELEASE;INTRAMUSCULAR

OTSUKA PHARM CO LTD

02/05/2020

Abilify Mycite Kit

TABLET;ORAL

OTSUKA

11/30/2022

Drug Warnings

/BOXED WARNING/ WARNING: INCREASED SUICIDALTHOUGHTS AND BEHAVIORS. Antidepressants increased the risk compared to placebo of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults in short-term studies of major depressive disorder (MDD) and other psychiatric disorders. Anyone considering the use of adjunctive ABILIFY or any other antidepressant in a child, adolescent, or young adult must balance this risk with the clinical need. Short-term studies did not show an increase in the risk of suicidality with antidepressants compared to placebo in adults beyond age 24; there was a reduction in risk with antidepressants compared to placebo in adults aged 65 and older. Depression and certain other psychiatric disorders are themselves associated with increases in the risk of suicide. Patients of all ages who are started on antidepressant therapy should be monitored appropriately and observed closely for clinical worsening, suicidality, or unusual changes in behavior. Families and caregivers should be advised of the need for close observation and communication with the prescriber. ABILIFY is not approved for use in pediatric patients with depression. /Included in label/

Contraindications: Known hypersensitivity reaction to aripiprazole or any ingredient in the formulation; such reactions have ranged from pruritus/urticaria to anaphylaxis.

Safety and effectiveness in pediatric patients with bipolar mania were established in a 4-week, placebo-controlled clinical trial in 197 pediatric patients aged 10 to 17 years. The incidence of discontinuation due to adverse reactions between aripiprazole-treated and placebo-treated pediatric patients (10 to 17 years) was 7% and 2%, respectively. Commonly observed adverse reactions associated with the use of aripiprazole in pediatric patients with bipolar mania (incidence of 5% or greater and aripiprazole incidence at least twice that for placebo) somnolence, extrapyramidal disorder, fatigue, nausea, akathisia, blurred vision, salivary hypersecretion, and dizziness. Although maintenance efficacy in pediatric patients has not been systematically evaluated, maintenance efficacy can be extrapolated from adult data along with comparisons of aripiprazole pharmacokinetic parameters in adult and pediatric patients.

For more Drug Warnings (Complete) data for ARIPIPRAZOLE (27 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-lives are about 75 hours and 94 hours for aripiprazole and dehydro-aripiprazole, respectively.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: Y. Oshiro et al., European Patent Office patent 367141; eidem, United States of America patent 5006528 (1990,1991 both to Otsuka).

General Manufacturing Information

Clinical Laboratory Methods

Storage Conditions

Interactions

Hypotensive Agents: Potential pharmacologic interaction (additive hypotensive effects)

Famotidine: Coadministration of aripiprazole (given in a single dose of 15 mg) with a 40-mg single dose of the H2 antagonist famotidine, a potent gastric acid blocker, decreased the solubility of aripiprazole and, hence, its rate of absorption, reducing by 37% and 21% the Cmax of aripiprazole and dehydro-aripiprazole, respectively, and by 13% and 15%, respectively, the extent of absorption (AUC). No dosage adjustment of aripiprazole is required when administered concomitantly with famotidine.

Valproate: When valproate (500-1500 mg/day) and aripiprazole (30 mg/day) were coadministered at steady state, the C max and AUC of aripiprazole were decreased by 25%. No dosage adjustment of aripiprazole is required when administered concomitantly with valproate.

For more Interactions (Complete) data for ARIPIPRAZOLE (12 total), please visit the HSDB record page.

Stability Shelf Life

Dates

with schizophrenia: A case report of twins. Schizophr Res. 2017 Nov 8. pii:

S0920-9964(17)30664-3. doi: 10.1016/j.schres.2017.10.036. [Epub ahead of print]

PubMed PMID: 29128325.

2: Reddy B, Ali M, Guruprasad S, Das S. Hypersexuality induced by Aripiprazole:

Two case reports and review of the literature. Asian J Psychiatr. 2017 Oct 25.

pii: S1876-2018(17)30692-5. doi: 10.1016/j.ajp.2017.10.008. [Epub ahead of print]

PubMed PMID: 29107566.

3: Scheggi S, Pelliccia T, Gambarana C, De Montis MG. Aripiprazole relieves

motivational anhedonia in rats. J Affect Disord. 2017 Oct 20;227:192-197. doi:

10.1016/j.jad.2017.10.032. [Epub ahead of print] PubMed PMID: 29100151.

4: Kopelowicz A, Baker RA, Zhao C, Brewer C, Lawson E, Peters-Strickland T. A

multicenter, open-label, pilot study evaluating the functionality of an

integrated call center for a digital medicine system to optimize monitoring of

adherence to oral aripiprazole in adult patients with serious mental illness.

Neuropsychiatr Dis Treat. 2017 Oct 19;13:2641-2651. doi: 10.2147/NDT.S143091.

eCollection 2017. PubMed PMID: 29089771; PubMed Central PMCID: PMC5656350.

5: Vázquez-Bourgon J, Pérez-Iglesias R, Ortiz-García de la Foz V, Suárez Pinilla

P, Díaz Martínez á, Crespo-Facorro B. Long-term metabolic effects of

aripiprazole, ziprasidone and quetiapine: a pragmatic clinical trial in

drug-naïve patients with a first-episode of non-affective psychosis.

Psychopharmacology (Berl). 2017 Oct 26. doi: 10.1007/s00213-017-4763-x. [Epub

ahead of print] PubMed PMID: 29075885.

6: Kutuk MO, Guler G, Tufan AE, Kutuk O. Hiccup Due to Aripiprazole Plus

Methylphenidate Treatment in an Adolescent with Attention Deficit and

Hyperactivity Disorder and Conduct Disorder: A Case Report. Clin Psychopharmacol

Neurosci. 2017 Nov 30;15(4):410-412. doi: 10.9758/cpn.2017.15.4.410. PubMed PMID:

29073754.

7: Hudson R, Zhou Y, Leri F. The combination of escitalopram and aripiprazole:

Investigation of psychomotor effects in rats. J Psychopharmacol. 2017 Oct

1:269881117732515. doi: 10.1177/0269881117732515. [Epub ahead of print] PubMed

PMID: 29069975.

8: Das S, Chatterjee SS, Bagewadi V. Aripiprazole induced hypersexuality, when we

should be cautious? Asian J Psychiatr. 2017 Oct;29:162-163. doi:

10.1016/j.ajp.2017.05.023. Epub 2017 Jun 8. PubMed PMID: 29061419.

9: Britnell SR, Jackson AD, Brown JN, Capehart BP. Aripiprazole for

Post-traumatic Stress Disorder: A Systematic Review. Clin Neuropharmacol. 2017

Nov/Dec;40(6):273-278. doi: 10.1097/WNF.0000000000000251. PubMed PMID: 29059134.

10: De Berardis D, Olivieri L, Nappi F, Rapini G, Vellante F, Matarazzo I,

Serroni N, Di Giannantonio M. Vortioxetine and Aripiprazole Combination in

Treatment-Resistant Obsessive-Compulsive Disorder: A Case Report. J Clin

Psychopharmacol. 2017 Dec;37(6):732-734. doi: 10.1097/JCP.0000000000000801.

PubMed PMID: 29040153.